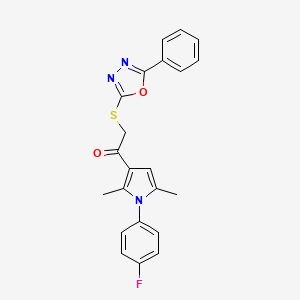
1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a hybrid molecule that combines a pyrrole moiety with an oxadiazole derivative. This structural combination is of significant interest due to the diverse biological activities exhibited by both components. Pyrroles have been associated with various pharmacological effects, while oxadiazoles are known for their anticancer and antimicrobial properties.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This indicates a molecular weight of approximately 336.4 g/mol. The presence of the 4-fluorophenyl and 5-phenyl-1,3,4-oxadiazol groups suggests potential interactions with biological targets relevant in cancer therapy and other diseases.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with similar compounds, particularly focusing on their anticancer and antimicrobial properties.
Anticancer Activity
-
Mechanism of Action : Compounds containing the 1,3,4-oxadiazole scaffold have demonstrated significant anticancer activity through various mechanisms:
- Inhibition of Enzymes : They inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .
- Cytotoxicity : Studies have shown that oxadiazole-based compounds exhibit cytotoxic effects on various cancer cell lines .
-
Case Studies :
- A study evaluated a series of oxadiazole derivatives against breast cancer cell lines, showing IC50 values ranging from 5 to 20 µM, indicating potent activity .
- Another investigation reported that a related compound improved the production of monoclonal antibodies in cell cultures while suppressing unwanted galactosylation .
Antimicrobial Activity
Pyrrole derivatives have also been noted for their antibacterial properties:
- In Vitro Studies : Various pyrrole-based compounds demonstrated antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 10 µg/mL .
- Mechanisms : The antimicrobial action is attributed to the disruption of bacterial cell membranes and interference with metabolic processes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrrole and oxadiazole rings can enhance biological activity:
- Substituents like fluorine on the phenyl ring significantly increase potency against cancer cells.
- The presence of sulfur in the oxadiazole enhances interaction with biological targets .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-14-12-19(15(2)26(14)18-10-8-17(23)9-11-18)20(27)13-29-22-25-24-21(28-22)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUHWRIJIZQWRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














